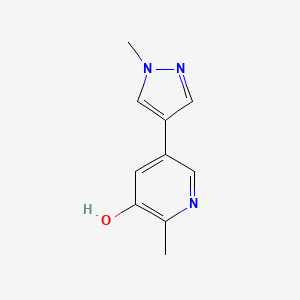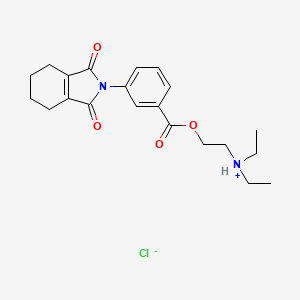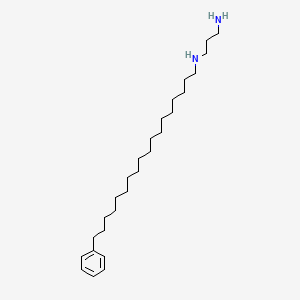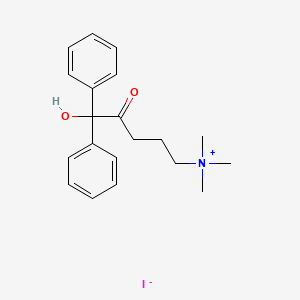
(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide is a chemical compound with the molecular formula C20H26INO2. It is known for its unique structure, which includes a trimethylammonium group and a diphenylhydroxy ketone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide typically involves the reaction of a diphenylhydroxy ketone with trimethylamine in the presence of an iodide source. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes.
Receptor Interaction: Modulating receptor activity by binding to specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium bromide
- (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium chloride
- (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium sulfate
Uniqueness
(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide is unique due to its iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide, chloride, and sulfate counterparts. This uniqueness makes it particularly useful in specific chemical reactions and applications where iodide ions are preferred.
Properties
CAS No. |
27842-35-9 |
|---|---|
Molecular Formula |
C20H26INO2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-5,5-diphenylpentyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C20H26NO2.HI/c1-21(2,3)16-10-15-19(22)20(23,17-11-6-4-7-12-17)18-13-8-5-9-14-18;/h4-9,11-14,23H,10,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UESBCDUIFRHQIO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


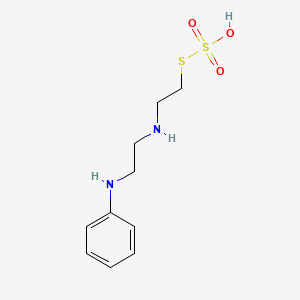
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)
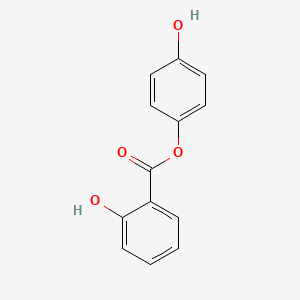
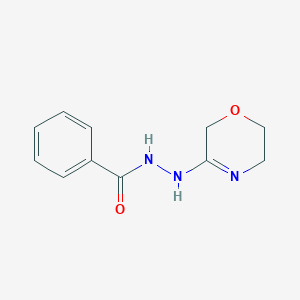
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

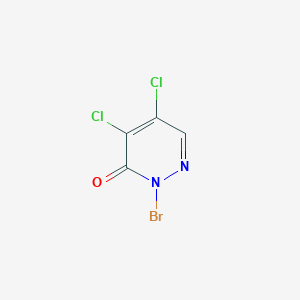
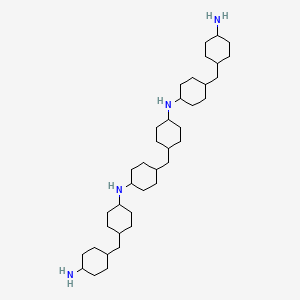
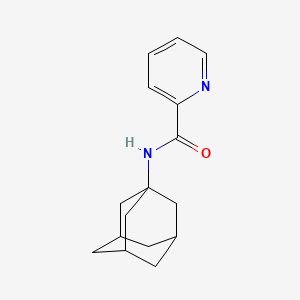
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
